

Key features of the Boc-protected cyclohexanecarbaldehyde

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Compound of Interest

Compound Name:	<i>Tert-butyl trans-4-formylcyclohexylcarbamate</i>
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An In-Depth Technical Guide to trans-4-(tert-Butoxycarbonylamino)cyclohexanecarbaldehyde: Synthesis, Reactivity, and Applications

Introduction

In the landscape of modern pharmaceutical and organic chemistry, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, trans-4-(tert-butoxycarbonylamino)cyclohexanecarbaldehyde stands out as a highly versatile and valuable synthetic intermediate.^[1] This molecule incorporates two key functional groups on a conformationally well-defined cyclohexyl scaffold: a reactive aldehyde and a stable, yet readily cleavable, Boc-protected amine.

The aldehyde group serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, including reductive aminations, Wittig reactions, and various nucleophilic additions.^[2] Concurrently, the tert-butoxycarbonyl (Boc) protecting group effectively masks the nucleophilicity of the amine, rendering it inert to most basic, nucleophilic, and oxidative conditions.^{[3][4]} This orthogonality allows for selective manipulation of the aldehyde functionality without interference from the amine. The Boc group can be efficiently removed under mild acidic conditions, unmasking the amine for subsequent transformations such as amide couplings or further alkylations.^{[5][6]}

This guide provides a comprehensive overview of the synthesis, key chemical transformations, and applications of trans-4-(tert-butoxycarbonylamino)cyclohexanecarbaldehyde, offering

researchers and drug development professionals a technical resource for leveraging this powerful synthetic tool.

Synthesis and Physicochemical Properties

The most common and reliable route to synthesize trans-4-(tert-butoxycarbonylamino)cyclohexanecarbaldehyde involves the controlled oxidation of the corresponding primary alcohol, trans-tert-butyl (4-(hydroxymethyl)cyclohexyl)carbamate. This precursor is readily accessible from the reduction of the commercially available trans-4-(Boc-amino)cyclohexanecarboxylic acid. The oxidation step must be managed carefully to avoid over-oxidation to the carboxylic acid. Methods employing reagents like pyridinium chlorochromate (PCC) or, more commonly, milder catalytic systems such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with a co-oxidant are preferred for their high selectivity and yield.^[7]

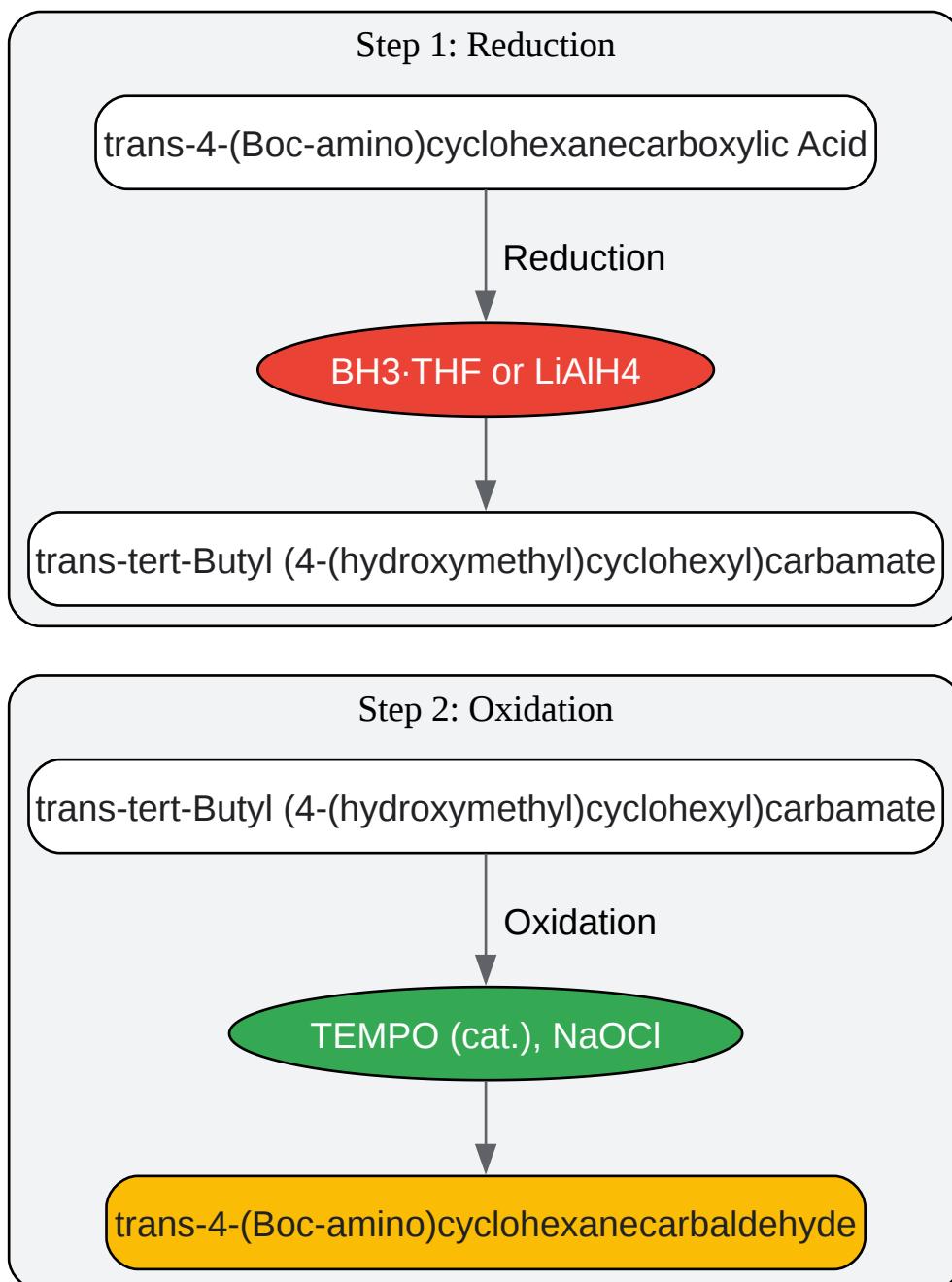
Physicochemical Data

The key properties of the target compound are summarized below for quick reference.

Property	Value	Source(s)
Chemical Name	tert-Butyl trans-4-formylcyclohexylcarbamate	[8]
Synonyms	trans-4-(tert-Butoxycarbonylamino)cyclohexanecarbaldehyde	[1]
CAS Number	181308-57-6	[1][8]
Molecular Formula	C ₁₂ H ₂₁ NO ₃	[1][8]
Molecular Weight	227.30 g/mol	[9]
Appearance	White to light yellow solid	[1]
Storage Conditions	Store at 0–8 °C	[1]

Synthetic Workflow Diagram

The following diagram illustrates a typical two-step sequence for preparing the title compound from its carboxylic acid precursor.



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Caption: Synthetic pathway from carboxylic acid to aldehyde.

Experimental Protocols

Protocol 1: Synthesis via Oxidation of Alcohol

This protocol describes the selective oxidation of trans-tert-butyl (4-(hydroxymethyl)cyclohexyl)carbamate using a TEMPO-catalyzed system.[\[7\]](#)

Materials:

- trans-tert-butyl (4-(hydroxymethyl)cyclohexyl)carbamate
- 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
- Sodium hypochlorite (NaOCl, commercial bleach)
- Potassium bromide (KBr)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Dissolve trans-tert-butyl (4-(hydroxymethyl)cyclohexyl)carbamate (1.0 eq) in DCM.
- Add an aqueous solution of KBr (0.1 eq).
- Add TEMPO (0.01 eq) to the biphasic mixture.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add an aqueous solution of NaOCl (1.2 eq), maintaining the temperature below 5 °C.

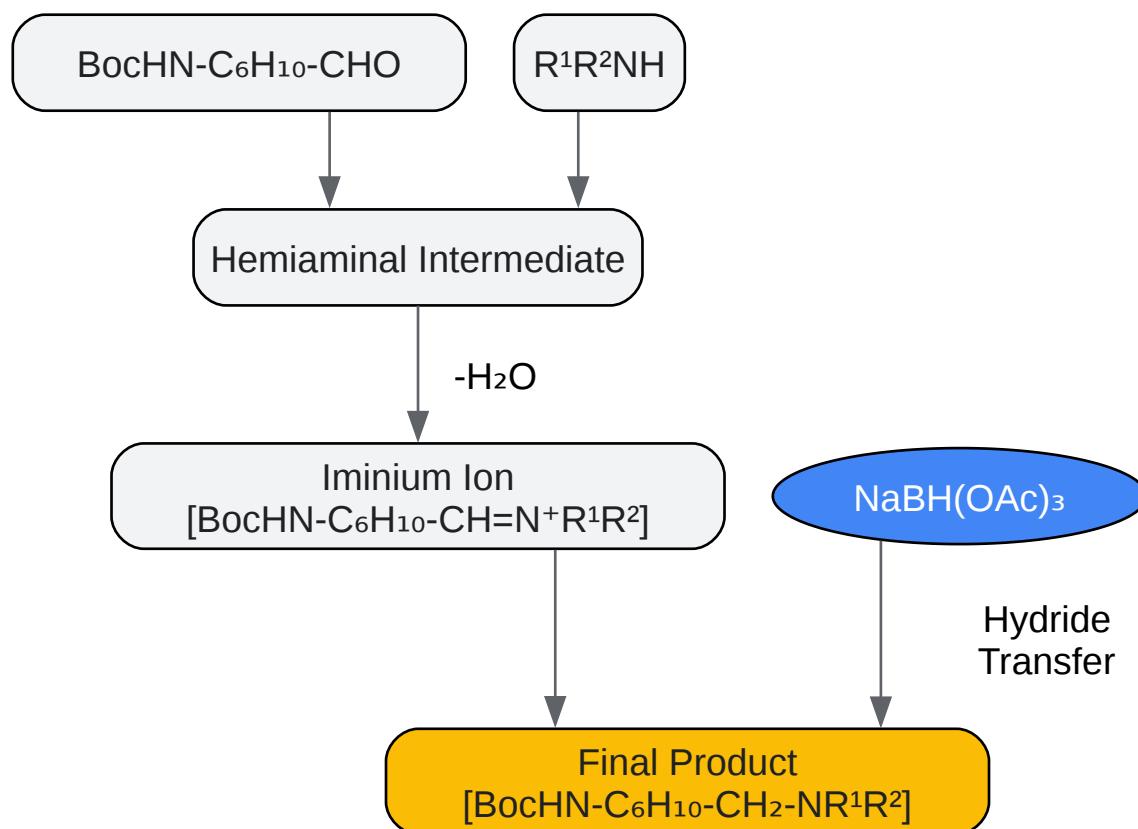
- Stir the reaction vigorously at 0 °C until TLC analysis indicates complete consumption of the starting material (typically 1-2 hours).
- Quench the reaction by adding saturated aqueous Na₂S₂O₃.
- Separate the organic layer. Extract the aqueous layer twice with DCM.
- Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the pure aldehyde.

Chemical Reactivity and Key Transformations

The aldehyde functionality is the primary site of reactivity, while the Boc-protected amine remains stable under a wide range of non-acidic conditions.

Reductive Amination

One of the most powerful applications of this building block is in reductive amination to form secondary or tertiary amines.^[10] The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a mild hydride reagent, most commonly sodium triacetoxyborohydride (STAB).^{[11][12]} STAB is the reagent of choice because it is mild enough not to reduce the starting aldehyde and is tolerant of the slightly acidic conditions that favor imine formation.^{[12][13]} This one-pot procedure is highly efficient for creating complex amine scaffolds.^[11]



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